molecular formula C6F9N3 B6291295 2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE CAS No. 10271-35-9

2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE

Cat. No.: B6291295
CAS No.: 10271-35-9
M. Wt: 285.07 g/mol
InChI Key: FKUOBTQMGDYFFA-UHFFFAOYSA-N
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Description

2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE is a fluorinated triazine compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts high thermal stability and resistance to chemical degradation, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the use of fluorinated alkylating agents and triazine derivatives in the presence of a suitable catalyst. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms may influence the reaction pathways.

    Addition Reactions: The triazine ring can undergo addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation or reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential as a bioactive compound with unique interactions with biological systems.

    Medicine: Explored for its potential use in drug development due to its stability and unique chemical properties.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to unique biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoro-1,4-butanediol
  • Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride
  • 2,3,5,6-Tetrafluorohydroquinone

Uniqueness

2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE stands out due to its highly fluorinated structure, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable for applications requiring high-performance materials and stable bioactive compounds.

Properties

IUPAC Name

2,4-difluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F9N3/c7-2-16-1(17-3(8)18-2)4(9,5(10,11)12)6(13,14)15
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUOBTQMGDYFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)F)F)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896357
Record name 2,4-Difluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10271-35-9
Record name 2,4-Difluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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